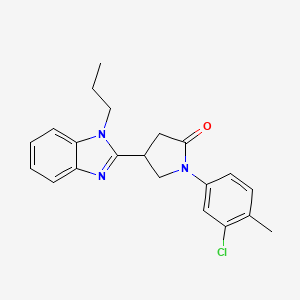
methyl N-cyano-2-methylpropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, without specific data or resources, it’s challenging to provide the molecular structure analysis of "methyl N-cyano-2-methylpropanimidate" .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Cyanoacetamide-N-derivatives, which might be structurally similar to “methyl N-cyano-2-methylpropanimidate”, are known to participate in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, without specific data, it’s challenging to provide these details for "methyl N-cyano-2-methylpropanimidate" .科学的研究の応用
Clinical Outcomes and Kinetics of Propanil : This study focused on the clinical outcomes and kinetics of propanil, a pesticide, following acute poisoning. It highlighted the lethality of propanil in cases of poisoning and the treatments used, such as methylene blue and supportive care. The study emphasized the need for more research into the optimal management of acute propanil poisoning (Roberts et al., 2009).
Methylphenidate Pharmacology and Uses : This article reviewed methylphenidate, a central nervous system stimulant used for treating attention-deficit/hyperactivity disorder and narcolepsy. It highlighted its mechanism of action and its efficacy in various clinical conditions (Challman & Lipsky, 2000).
Alternatives to Methyl Bromide Treatments : This research discussed alternatives to methyl bromide for controlling pests in various settings, including agricultural and quarantine applications. The study explored various physical control methods and fumigant replacements (Fields & White, 2002).
Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant : This study described the characterization of a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), a compound used in radical-mediated degradation studies in pharmaceuticals (Wells-Knecht & Dunn, 2019).
Biochemical and Histopathological Findings of N-butyl-2-cyanoacrylate : This experimental study investigated the potential toxicity of N-butyl-2-cyanoacrylate, particularly in the context of its use in dentistry as an adhesive and sealing glue (Inal et al., 2006).
Managing Nematodes Without Methyl Bromide : This research provided an overview of nematode management practices in high-value crop production systems in the absence of methyl bromide, a widely used pre-plant soil fumigant (Zasada et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-cyano-2-methylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)6(9-3)8-4-7/h5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPTWBWIVATEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

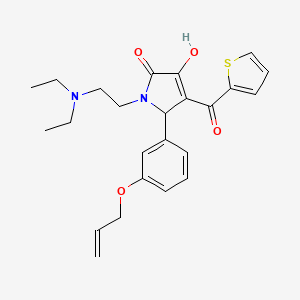
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
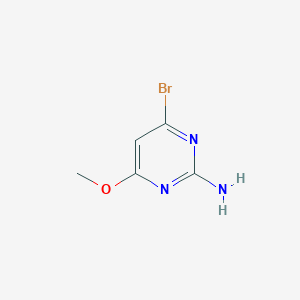
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
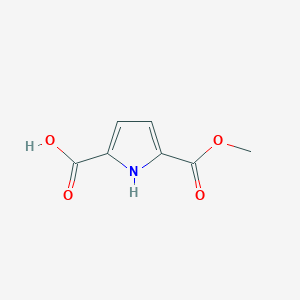
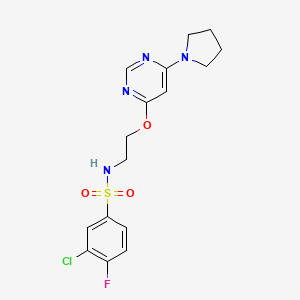
![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2593358.png)
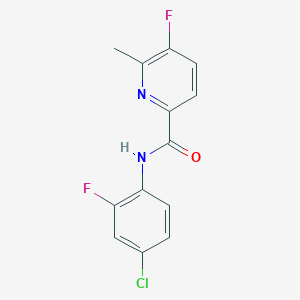
![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)
